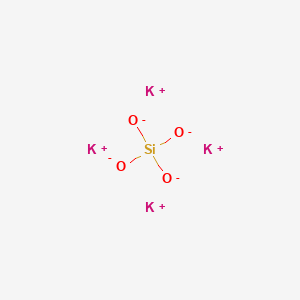

Potassium silicate

Cat. No. B075211

Key on ui cas rn:

1312-76-1

M. Wt: 214.36 g/mol

InChI Key: QQUPHDGGHUDUKR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08167684B2

Procedure details

Colloidal silica particles commonly used as polishing particles are made by a wet chemical method, which includes the steps of: preparing a dilute solution of a water glass (e.g., sodium water glass and potassium water glass, which are primarily composed of sodium silicate and potassium silicate, respectively) solution; passing the water glass solution through a cationic exchange resin to remove metallic ions, such as Na+ and K+, from the water glass solution to form an aqueous active silicic acid solution; adding a basic agent to the silicic acid solution for alkalization at appropriate temperature and pH value to conduct polycondensation of active silicic acid to form particles of colloidal silica; and ultra-filtering the particles of colloidal silica to obtain a silica sol. In consideration of safety, operating convenience, and production costs, the alkalization is usually conducted using sodium hydroxide or sodium water glass.

Identifiers

|

REACTION_CXSMILES

|

[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+].[O-:7][Si:8]([O-:11])([O-:10])[O-:9].[K+].[K+].[K+].[K+].[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]>>[O-:3][Si:2]([O-:4])=[O:1].[Na+:5].[Na+:5].[Si:8]([OH:11])([OH:10])([OH:9])[OH:7] |f:0.1.2,3.4.5.6.7,8.9.10.11.12,13.14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-][Si](=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-][Si](=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[K+].[K+].[K+].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-][Si](=O)[O-].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove metallic ions

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-][Si](=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Si](O)(O)(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |